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Compound of Interest

Compound Name: Triethylphosphine sulfide

CAS No.: 597-51-3

Cat. No.: B3427459 Get Quote

Executive Summary
Triethylphosphine sulfide (Et

PS) is a specialized organophosphorus compound used primarily as a secondary internal
reference in

P NMR spectroscopy and as a molecular probe for quantifying the Lewis acidity of "soft" metal
centers (a modification of the Gutmann-Beckett method).

Unlike the universal standard (85% H

PO

), Et

PS is soluble in organic solvents, non-corrosive, and chemically inert toward many sensitive
catalytic systems. Its chemical shift is highly sensitive to the solvent environment, making it a
powerful tool for probing solvation effects but requiring careful calibration when used as a shift
standard.

Technical Deep Dive: P NMR Chemical Shift
The
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P chemical shift of Et

PS is distinct from its oxide (Et

PO) and phenyl (PPh

S) analogs. It resonates significantly downfield from the parent phosphine (Et

P).

Chemical Shift Values (Referenced to 85% H

PO

at 0 ppm)
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Compound Formula Solvent P (ppm)
Signal
Multiplicity

Triethylphosphin

e sulfide

Et

PS

CDCl 54.5 – 55.5 Singlet

Triethylphosphin

e sulfide

Et

PS

C

D
~52.0 Singlet

Triphenylphosphi

ne sulfide

PPh

S

CDCl 43.3 Singlet

Trimethylphosphi

ne sulfide

Me

PS

CDCl 59.1 Singlet

Triethylphosphin

e oxide

Et

PO

CDCl 50.0 - 52.0 Singlet (Broad)

Triethylphosphin

e

Et

P

C

D
-20.0 Singlet

Phosphoric Acid

(Primary Std)

H

PO

D

O
0.00 Singlet

Critical Note on Solvent Effects: The P=S bond is less polarized than the P=O bond, but Et

PS still exhibits solvent-dependent shifts (typically varying by ±2-3 ppm). In Lewis

acidic solvents or in the presence of heavy metals, the signal can shift significantly

downfield (deshielding).
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Structural Causality
Deshielding Effect: The sulfur atom is less electronegative than oxygen but acts as a soft

donor. The formation of the P=S bond removes electron density from the phosphorus lone

pair (which resonates at -20 ppm in Et

P), causing a massive downfield shift of ~75 ppm to the +55 ppm range.

Substituent Effect: Replacing phenyl groups (PPh

S, 43 ppm) with ethyl groups (Et

PS, 55 ppm) causes a downfield shift. This is counter-intuitive to simple inductive effects but
is consistent with the "steric compression" and changes in the C-P-C bond angles observed
in alkyl phosphines.

Comparative Performance: Et PS vs. Alternatives
When selecting a reference or probe, the choice between Et

PS, Et

PO, and PPh

S is dictated by the chemical hardness of the system.
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Feature

Triethylphosphine

Sulfide (Et

PS)

Triphenylphosphine

Sulfide (PPh

S)

Triethylphosphine

Oxide (Et

PO)

Primary Use
Soft Lewis Acid Probe

/ Internal Std
Internal Standard

Hard Lewis Acid

Probe (Gutmann)

Solubility
High (Organic

Solvents)

Moderate (Organic

Solvents)
Very High (Universal)

Reactivity

Inert to moisture/air;

binds soft metals (Au,

Hg)

Inert; bulky steric

profile

Hygroscopic; binds

hard metals (B, Al)

Signal Width Sharp singlet Sharp singlet
Can broaden due to

H-bonding

Stability Excellent Excellent
Good (but

hygroscopic)

Decision Matrix
Use Et

PS if: You are studying "soft" metal catalysts (e.g., Gold, Palladium, Mercury) or need a
solubility marker in non-polar solvents where PPh

S is too insoluble.

Use PPh

S if: You need a chemically inert internal standard for routine synthesis monitoring. It is less
likely to coordinate to your catalyst than Et

PS.

Use Et

PO if: You are measuring the "Acceptor Number" (AN) of a solvent or the Lewis acidity of a
"hard" species (e.g., Boranes).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application: The "Soft" Gutmann-Beckett Method
The classic Gutmann-Beckett method uses Et

PO to measure Lewis acidity. However, Et

PO is a "hard" base (oxygen donor) and fails to accurately quantify "soft" Lewis acids. Et

PS serves as the "soft" alternative.

Experimental Workflow

Sample Preparation NMR Analysis Data Processing

Dissolve Lewis Acid
(Target) in CDCl3/C6D6

Add Stoichiometric
Et3PS (Probe)

Mix & Equilibrate
(Ensure 1:1 Adduct) Acquire 31P NMR Measure Chemical

Shift (δ_sample) Calculate Δδ = δ_sample - δ_free Correlate Δδ to
Soft Lewis Acidity

Click to download full resolution via product page

Caption: Workflow for utilizing Et

PS as a probe for soft Lewis acidity.

is approx. 55 ppm in CDCl

.

Protocol:

Preparation: Prepare a 0.1 M solution of the Lewis Acid in dry deuterated solvent (e.g., CDCl

or C

D

).

Addition: Add 1.0 equivalent of Et

PS.
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Measurement: Record the

P NMR spectrum.

Calculation: The shift difference (

) indicates the strength of the interaction.

: No interaction.

ppm: Strong coordination (e.g., with AuCl).

Synthesis of Et PS Standard
If commercial Et

PS is unavailable, it can be synthesized rapidly from Triethylphosphine (Et

P) and elemental sulfur.

Safety Warning: Et

P is pyrophoric. Handle strictly under inert atmosphere (N

or Ar).

Reaction:

Step-by-Step Protocol:

Setup: Flame-dry a Schlenk flask and purge with N

.

Reagents: Add elemental sulfur (S

, 1.0 eq) to the flask.

Solvent: Add dry toluene (5 mL per mmol).

Addition: Dropwise add Triethylphosphine (Et
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P, 1.0 eq) at room temperature. The reaction is exothermic; cooling may be required for large
scales.

Completion: Stir for 30 minutes. The sulfur will dissolve, and the solution may turn pale

yellow.

Purification: Remove solvent in vacuo. Et

PS is a stable solid/crystalline material. Recrystallize from ethanol if necessary.

Validation: Check

P NMR. Product should be a singlet at ~55 ppm. Disappearance of the Et

P peak (-20 ppm) confirms conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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